molecular formula C7H9F3O3 B162762 DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE CAS No. 126953-88-6

DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE

Cat. No.: B162762
CAS No.: 126953-88-6
M. Wt: 198.14 g/mol
InChI Key: MLXTZSCAFBJBMG-UHFFFAOYSA-N
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Description

DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to an oxolanone ring, which contributes to its distinct chemical behavior and reactivity.

Scientific Research Applications

DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE typically involves the reaction of 5,5-dimethyl-1,3-dioxane-2-one with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxolanone ring to other functional groups, altering the compound’s properties.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate various biochemical pathways and exert its effects.

Comparison with Similar Compounds

Uniqueness: DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE stands out due to the presence of the trifluoromethyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-5(2)3-6(12,4(11)13-5)7(8,9)10/h12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXTZSCAFBJBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)O1)(C(F)(F)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560209
Record name 3-Hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126953-88-6
Record name 3-Hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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